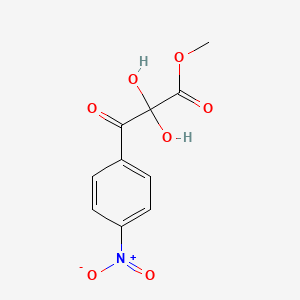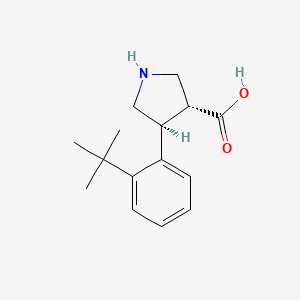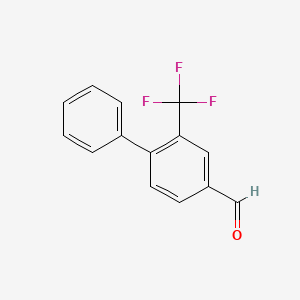
5,8-Dihydronaphthalene-1,4-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dihydronaphthalene-1,4-diyl diacetate is an organic compound with the molecular formula C14H14O4 It is a derivative of naphthalene, characterized by the presence of two acetate groups attached to the 1,4-positions of the dihydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydronaphthalene-1,4-diyl diacetate typically involves the acetylation of 5,8-dihydronaphthalene-1,4-diol. One common method includes the reaction of 5,8-dihydronaphthalene-1,4-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
5,8-Dihydronaphthalene-1,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5,8-dihydronaphthalene-1,4-dione.
Reduction: Reduction reactions can convert it back to 5,8-dihydronaphthalene-1,4-diol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups.
Major Products Formed
Oxidation: 5,8-Dihydronaphthalene-1,4-dione.
Reduction: 5,8-Dihydronaphthalene-1,4-diol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
5,8-Dihydronaphthalene-1,4-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dihydronaphthalene-1,4-diyl diacetate involves its interaction with various molecular targets. The acetate groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5,8-Dihydronaphthalene-1,4-diol: The parent compound without acetate groups.
5,8-Dihydronaphthalene-1,4-dione: The oxidized form of the compound.
1,4-Dihydronaphthalene: A simpler derivative without functional groups at the 1,4-positions.
Uniqueness
5,8-Dihydronaphthalene-1,4-diyl diacetate is unique due to the presence of acetate groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
58851-76-6 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(4-acetyloxy-5,8-dihydronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H14O4/c1-9(15)17-13-7-8-14(18-10(2)16)12-6-4-3-5-11(12)13/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
XVBYYBJLKRDWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2CC=CCC2=C(C=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(2-Methylpyrazolo[1,5-a]pyridine-3-carbonyl)pyridin-2(1H)-one](/img/structure/B11863565.png)

![Glycine, N-(carboxymethyl)-N-[(4-ethenylphenyl)methyl]-](/img/structure/B11863586.png)
![5H-Pyrido[4,3-b]indole, 6,7,8,9-tetrahydro-3-methyl-1-(1-pyrrolidinyl)-](/img/structure/B11863589.png)


![5-Methylspiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B11863599.png)




